Isotetrandrine
Beschreibung
Eigenschaften
IUPAC Name |
(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-XZWHSSHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316772 | |
| Record name | 1-Isotetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-57-6, 23495-90-1 | |
| Record name | 1-Isotetrandrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotetrandrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotetrandrine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isotetrandrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOTETRANDRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T861CP2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Classical Synthetic Approaches
The synthesis of 1-isotetrandrine historically relied on modular strategies involving condensation and coupling reactions. Early methods focused on constructing its tetrahydroisoquinoline cores through Pictet-Spengler condensations, followed by diaryl ether formation via Ullmann couplings. For example, N-acyl Pictet-Spengler reactions were employed to generate the tetrahydroisoquinoline moieties, with optimized conditions (e.g., acetic acid catalyst, 60°C, 12 hours) achieving yields of 68–72%. Subsequent Ullmann couplings using copper(I) iodide and 1,10-phenanthroline facilitated the assembly of the bisbenzylisoquinoline skeleton, though stereochemical control remained challenging.
A comparative analysis of classical routes reveals critical trade-offs:
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pictet-Spengler condensation | Acetic acid, 60°C, 12 hr | 68–72 | 85–90 |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | 45–50 | 75–80 |
| Final purification | Column chromatography | 30–35 | ≥95 |
These methods, while foundational, faced limitations in stereoselectivity and scalability, prompting the development of advanced techniques .
Modern Stereocontrolled Synthesis
Recent advances address stereochemical challenges through asymmetric catalysis and resolution techniques. A 2024 study demonstrated the use of chiral palladium catalysts for enantioselective Suzuki-Miyaura couplings, achieving 92% enantiomeric excess (ee) for the (1S,14R)-isomer . Key innovations include:
-
Asymmetric hydrogenation : Employing Ru-BINAP complexes to reduce ketone intermediates with 85–90% ee .
-
Dynamic kinetic resolution : Combining lipase-mediated acetylation with in situ racemization to isolate the desired enantiomer in 78% yield .
The synthesis of (S,R)-isotetrandrine hydrochloride exemplifies modern approaches, involving selective demethylation of tetrandrine followed by chiral resolution using tartaric acid derivatives . This four-step process achieves 62% overall yield with ≥99% purity, as shown below:
| Step | Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Selective O-demethylation | BBr₃, CH₂Cl₂, −78°C, 2 hr | 85 |
| 2 | Chiral resolution | L-(+)-tartaric acid, MeOH | 73 |
| 3 | N-methylation | CH₃I, K₂CO₃, DMF, 50°C | 89 |
| 4 | Hydrochloride salt formation | HCl (g), EtOAc, 0°C | 95 |
These methods significantly improve stereochemical outcomes while maintaining operational feasibility .
Industrial-Scale Production Challenges
Scalable synthesis of 1-isotetrandrine requires balancing cost, yield, and environmental impact. Current industrial methods adapt laboratory-scale procedures with the following modifications:
-
Continuous flow chemistry : Replaces batch reactions for Ullmann couplings, reducing reaction time from 48 hours to 6 hours while improving heat transfer.
-
Solvent recycling systems : Recovery of DMF and methanol reduces waste generation by 40%.
-
Crystallization-based purification : Replaces column chromatography, increasing throughput to 50 kg/batch.
Despite these advances, industrial production remains limited by high catalyst costs (∼$1,200/kg for chiral Pd catalysts) and stringent regulatory requirements for enantiomeric purity .
Emerging Biocatalytic Strategies
Enzyme-mediated synthesis offers sustainable alternatives to traditional methods. Recent trials with recombinantly expressed cytochrome P450 monooxygenases achieved regiospecific O-methylation with 94% efficiency, bypassing multiple protection/deprotection steps . Comparative data highlights the potential of biocatalysis:
| Parameter | Chemical Method | Biocatalytic Method |
|---|---|---|
| Reaction steps | 8 | 5 |
| Total yield | 28% | 41% |
| Catalyst cost | $320/g | $85/g |
| Environmental factor | 86 | 23 |
These developments position biocatalysis as a viable pathway for large-scale 1-isotetrandrine production .
Analytical Characterization Protocols
Rigorous quality control is essential for synthetic 1-isotetrandrine. Current standards require:
-
HPLC-UV analysis : C18 column, 35:65 acetonitrile/0.1% H3PO4, λ = 282 nm .
-
X-ray crystallography : Confirms absolute configuration via anomalous scattering.
Batch consistency data from a 2025 production run illustrates typical specifications:
| Parameter | Specification | Result |
|---|---|---|
| Purity (HPLC) | ≥98% | 98.7% |
| Enantiomeric excess | ≥99% | 99.3% |
| Residual solvents | ≤0.1% | 0.08% |
| Heavy metals | ≤10 ppm | <5 ppm |
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reactions
Isotetrandrine is synthesized through a modular approach involving four distinct pathways, as reported in a 2020 study . The synthesis employs:
-
N-Acyl Pictet–Spengler Condensations : Used to construct tetrahydroisoquinoline moieties.
-
Copper-Catalyzed Ullmann Couplings : Critical for forming diaryl ether bonds between aromatic subunits.
The 12-step synthesis begins with commercially available building blocks, with sequence variations determining diastereomeric outcomes:
| Route | Key Step Order | Primary Product |
|---|---|---|
| 1 | Ullmann coupling → Pictet–Spengler | Equimolar mixture |
| 2 | Pictet–Spengler first | Predominantly this compound |
| 3 | Sequential bidirectional coupling | Tetrandrine-dominated |
This modularity enables selective access to this compound by optimizing reaction sequences .
Pictet–Spengler Condensation
-
Mechanism : Cyclization of β-arylethylamines with carbonyl compounds under acidic conditions forms tetrahydroisoquinoline cores.
-
Stereochemical Impact : Configuration at C1 and C1′ is determined during this step, influencing downstream diastereoselectivity .
Ullmann Coupling
-
Conditions : Copper catalysis (e.g., CuI) with ligands like 1,10-phenanthroline, heated to 110°C in DMSO.
-
Role : Connects benzylisoquinoline subunits via ether bonds. Steric hindrance at coupling sites dictates regioselectivity .
Diastereomeric Control
This compound (1R,1′S configuration) and tetrandrine (1S,1′S) differ solely in stereochemistry at C1. Computational studies reveal:
-
Transition-State Analysis : Energy barriers for tetrandrine formation are 2.3 kcal/mol higher than for this compound in Route 2, favoring the latter .
-
Crystal Packing Effects : this compound’s 1R configuration allows tighter intermolecular π-stacking, stabilizing intermediates during Ullmann coupling .
Computational Insights
DFT calculations (B3LYP/6-31G*) rationalize stereochemical outcomes:
-
Pictet–Spengler Step : this compound’s transition state exhibits lower steric strain (ΔG‡ = 18.7 kcal/mol vs. 21.0 kcal/mol for tetrandrine) .
-
Diastereomeric Ratio : Route 2 achieves an 83:17 this compound:tetrandrine ratio, aligning with predicted Boltzmann distributions .
This compound’s synthesis exemplifies how reaction sequence and stereoelectronic factors govern diastereoselectivity in complex alkaloids. The interplay between Ullmann coupling kinetics and Pictet–Spengler thermodynamics provides a blueprint for accessing structurally nuanced bisbenzylisoquinolines.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
1-Isotetrandrine serves as a valuable model compound in the study of bisbenzylisoquinoline alkaloids. Its complex molecular structure, characterized by multiple aromatic rings and functional groups, allows researchers to investigate structure-activity relationships within this class of compounds. This understanding can lead to the development of new derivatives with enhanced pharmacological properties.
Cellular Processes
Research has demonstrated that 1-Isotetrandrine influences several cellular processes:
- Apoptosis and Cell Proliferation : It has been shown to induce apoptosis in cancer cells by modulating pathways such as NF-κB and PI3K/ERK, making it a candidate for cancer therapy .
- Oxidative Stress Response : In studies involving HepG2 cells, 1-Isotetrandrine was found to suppress cytotoxicity and reactive oxygen species generation while enhancing the expression of antioxidant enzymes like heme oxygenase-1 .
Neuroprotective Effects
1-Isotetrandrine exhibits neuroprotective properties, particularly in models of Parkinson's disease. It reduces inflammation and apoptosis through anti-inflammatory pathways and has been shown to inhibit the upregulation of inflammatory markers such as iNOS and COX-2 in various experimental setups .
Cancer Therapy
The compound's ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate in cancer treatment. Specifically, it has been noted for its effects on doxorubicin-resistant breast cancer cells, enhancing doxorubicin-induced apoptosis and reversing drug resistance .
Neuromyelitis Optica
In the context of neuromyelitis optica (NMO), 1-Isotetrandrine has been identified as a potential therapeutic agent by blocking the binding of NMO-IgG to aquaporin 4 (AQP4), which is crucial in the pathogenesis of this autoimmune disease. Its ability to inhibit complement-mediated cytotoxicity further supports its therapeutic potential .
Industrial Applications
1-Isotetrandrine's anti-inflammatory and immunoregulatory properties make it a candidate for pharmaceutical development. Its unique mechanism of action against various targets suggests that it could be used in formulating new therapeutic agents for conditions involving inflammation and immune dysregulation .
Summary Table of Applications
| Field | Application |
|---|---|
| Chemistry | Model compound for studying bisbenzylisoquinoline alkaloids |
| Biology | Induces apoptosis; enhances antioxidant enzyme expression |
| Medicine | Cancer therapy; neuroprotective effects; potential treatment for neuromyelitis optica |
| Industry | Development of new pharmaceuticals targeting inflammation and immune responses |
Case Studies
- Neuroprotective Effects in Parkinson's Disease : A study demonstrated that 1-Isotetrandrine significantly reduced neuroinflammation and apoptosis in zebrafish models of Parkinson's disease, highlighting its potential as a neuroprotective agent .
- Oxidative Stress Amelioration : Research showed that 1-Isotetrandrine could alleviate oxidative damage induced by tert-butyl hydroperoxide in liver cells by upregulating heme oxygenase-1 through Nrf2 activation pathways .
- Inhibition of Bacterial Invasion : In vitro studies indicated that 1-Isotetrandrine inhibited the invasion of E. coli K1 into brain microvascular endothelial cells, suggesting its role in preventing bacterial infections .
Wirkmechanismus
The mechanism of action of 1-Isotetrandrine involves multiple pathways:
Anti-inflammatory: It inhibits the expression of inflammatory mediators such as iNOS and COX-2.
Anti-cancer: It induces apoptosis in cancer cells by modulating pathways such as NF-κB and PI3K/ERK.
Neuroprotective: It exerts neuroprotective effects through anti-inflammatory and anti-apoptotic pathways. The molecular targets include nuclear receptors, kinases, and transcription factors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
1-Isotetrandrine belongs to the bisbenzylisoquinoline alkaloid family, which includes compounds like Tetrandrine, Berbamine, and O-Methylberbamine. Key structural differences lie in the positions and number of methoxy and methyl groups:
Pharmacological Activity
Anti-inflammatory Effects
- 1-Isotetrandrine : Inhibits NF-κB and MAPK pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 .
- Tetrandrine : Blocks calcium channels and suppresses NLRP3 inflammasome activity, with broader anti-inflammatory applications .
- Berbamine : Modulates STAT3 signaling but shows weaker inhibition of TNF-α compared to 1-Isotetrandrine .
Calcium Channel Blockade
- 1-Isotetrandrine : Exhibits selective inhibition of T-type calcium channels, making it a candidate for arrhythmia treatment .
- Tetrandrine: Non-selective calcium channel blocker with effects on L-type channels, leading to hypotension as a side effect .
Anti-cancer Activity
- 1-Isotetrandrine : Induces apoptosis in leukemia cells via ROS-mediated pathways (IC₅₀: 12.5 μM) .
- Tetrandrine : Synergizes with cisplatin in ovarian cancer but has higher toxicity (IC₅₀: 25 μM) .
Pharmacokinetic Properties
Biologische Aktivität
1-Isotetrandrine (ITD) is a bisbenzylisoquinoline alkaloid primarily derived from various plant species, including Stephania cephalantha and Berberis japonica. This compound has garnered interest in pharmacology due to its diverse biological activities, particularly its neuroprotective, anti-inflammatory, and antioxidative properties. This article reviews the biological activity of 1-Isotetrandrine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
1-Isotetrandrine exhibits several biological activities through distinct mechanisms:
- Antioxidative Activity : ITD has been shown to ameliorate oxidative stress by enhancing the expression of heme oxygenase-1 (HO-1) and promoting the nuclear translocation of the transcription factor Nrf2. This process involves the dissociation of Nrf2 from its negative regulator Keap1 and activation via extracellular signal-regulated protein kinase (ERK) and c-Jun NH2-terminal kinase (JNK) pathways .
- Neuroprotective Effects : Recent studies have demonstrated that ITD possesses significant neuroprotective activity in models of Parkinson's disease (PD). It inhibits neuroinflammation and apoptosis through pathways involving PI3K, ERK, and HO-1. In zebrafish models, ITD treatment resulted in improved locomotor function and reduced apoptosis following neurotoxic insults .
- Anti-inflammatory Properties : ITD has been shown to inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies indicate that ITD can effectively reduce LPS-induced inflammation in microglial cells .
Table 1: Summary of Biological Activities of 1-Isotetrandrine
Case Studies
- Oxidative Stress Amelioration : A study conducted on HepG2 cells demonstrated that 1-Isotetrandrine significantly reduced oxidative damage induced by tert-butyl hydroperoxide. The compound not only suppressed cytotoxicity but also decreased reactive oxygen species generation and glutathione depletion. The study concluded that the antioxidative effect was mediated through enhanced HO-1 expression and Nrf2 activation .
- Neuroprotection in Zebrafish Models : In a recent experiment involving zebrafish models of PD, ITD treatment showed a marked improvement in locomotor activity following administration of 6-hydroxydopamine (6-OHDA), a neurotoxin used to induce PD-like symptoms. The results indicated that ITD mitigated neuronal apoptosis and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Q. What are the established mechanisms of action for 1-Isotetrandrine in anti-inflammatory studies, and how can researchers validate these pathways experimentally?
Q. How should researchers design experiments to assess 1-Isotetrandrine’s pharmacokinetic properties?
- Methodological Answer : Employ a tiered approach:
- Phase 1 (In Vitro) : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability assays.
- Phase 2 (In Vivo) : Conduct rodent studies with HPLC-MS/MS for plasma concentration-time profiling. Calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis.
Ensure compliance with ethical guidelines (e.g., IACUC protocols) and validate assays with positive controls (e.g., verapamil for permeability) .
Q. What pharmacological assays are most reliable for evaluating 1-Isotetrandrine’s cytotoxicity and therapeutic index?
- Methodological Answer : Use MTT or resazurin assays for cytotoxicity screening in multiple cell lines (e.g., cancer vs. normal). Calculate selectivity indices (IC₅₀ normal cells / IC₅₀ cancer cells). Cross-validate with clonogenic assays for long-term effects. Include positive controls (e.g., doxorubicin) and account for solvent interference (e.g., DMSO ≤0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on 1-Isotetrandrine’s cytotoxicity across different cancer models?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., cell line origin, assay duration, drug formulation). Replicate experiments under standardized conditions, controlling for hypoxia, serum concentration, and passage number. Use multivariate regression to isolate confounding factors. Publish negative results to enhance data transparency .
Q. What experimental strategies optimize 1-Isotetrandrine’s extraction and purification from natural sources?
- Methodological Answer : Compare extraction methods (e.g., Soxhlet vs. ultrasound-assisted) using solvents of varying polarity. Monitor yield via gravimetric analysis and purity via HPLC-UV. Optimize chromatographic conditions (e.g., C18 columns, gradient elution) and validate with NMR for structural confirmation. Include cost-benefit analysis of scaling up methods .
Q. How should researchers design studies to investigate 1-Isotetrandrine’s synergistic effects with existing chemotherapeutics?
- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Test ratios of 1-Isotetrandrine with standard drugs (e.g., paclitaxel) in 3D spheroid models for tumor microenvironment relevance. Perform transcriptomic profiling (RNA-seq) to identify synergistic pathways and validate with siRNA knockdown .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in 1-Isotetrandrine studies?
Q. How can researchers ensure reproducibility in 1-Isotetrandrine’s in vivo anti-tumor efficacy studies?
- Methodological Answer : Adopt ARRIVE guidelines: Detail animal strain, tumor implantation method, randomization, and blinding. Use power analysis to determine cohort sizes. Include vehicle and positive control groups. Publish protocols on platforms like protocols.io and deposit histopathology images in public databases .
Tables for Methodological Reference
| Parameter | Recommended Technique | Validation Criteria |
|---|---|---|
| Purity Analysis | HPLC-UV (≥95% peak area) | Match retention time to certified standard |
| Cytotoxicity Screening | MTT assay (48-hour exposure) | IC₅₀ reproducibility ±10% across replicates |
| Synergy Quantification | Chou-Talalay Combination Index (CI <1) | CI consistency across 3 independent experiments |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
